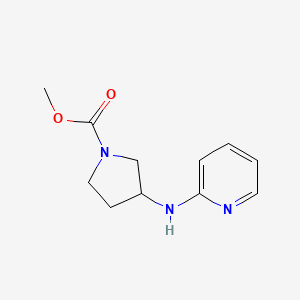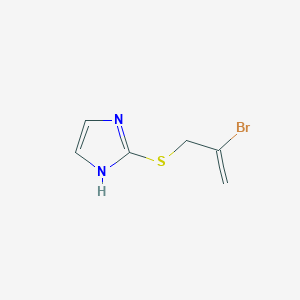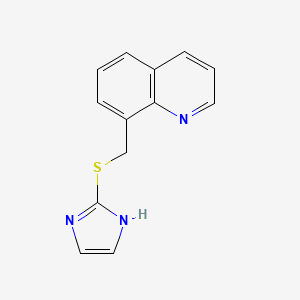
Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown significant potential for use in the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways involved in disease progression. For example, in cancer research, it has been shown to inhibit the activity of the enzyme AKT, which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate has been shown to have several biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis and inhibit the growth of cancer cells. In inflammation research, it has been shown to reduce inflammation and pain. In infectious disease research, it has been shown to have antibacterial and antiviral activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate in lab experiments include its high yield synthesis method, its ability to inhibit multiple disease targets, and its potential for use in the development of new drugs. The limitations of using Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate in lab experiments include its limited availability and its potential toxicity.
Orientations Futures
There are several future directions for the study of Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate. One direction is to further investigate its mechanism of action and identify new disease targets. Another direction is to optimize its synthesis method to increase its yield and reduce its cost. Additionally, further research is needed to evaluate its safety and toxicity in vivo. Finally, it is important to explore its potential for use in combination therapy with other drugs to enhance its therapeutic effects.
Conclusion:
Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is a promising chemical compound with significant potential for use in the development of new drugs. Its ability to inhibit multiple disease targets and its potential for use in combination therapy make it a valuable tool for researchers in the field of medicinal chemistry. Further research is needed to fully understand its mechanism of action, optimize its synthesis method, and evaluate its safety and toxicity.
Méthodes De Synthèse
The synthesis of Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-aminopyridine with ethyl 3-bromo-1H-pyrrole-2-carboxylate in the presence of a base such as potassium carbonate. This reaction produces Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate as a white solid with a high yield.
Applications De Recherche Scientifique
Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate has been extensively studied for its potential use in the development of new drugs. It has been shown to have significant activity against several disease targets, including cancer, inflammation, and infectious diseases. In cancer research, Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce inflammation and pain. In infectious disease research, it has been shown to have antibacterial and antiviral activity.
Propriétés
IUPAC Name |
methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)14-7-5-9(8-14)13-10-4-2-3-6-12-10/h2-4,6,9H,5,7-8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQBCOMRWRXDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(C1)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-3-[(4-methylpyrazol-1-yl)methyl]benzamide](/img/structure/B7591854.png)



![1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole](/img/structure/B7591866.png)


![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-methylphenyl)-1,3-thiazol-2-one](/img/structure/B7591887.png)

![1-(1-Methylimidazol-4-yl)sulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591895.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591902.png)
![1-Pyridin-3-ylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591915.png)
![2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B7591925.png)
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one](/img/structure/B7591930.png)